molecular formula C7H10N2O2 B3054266 (5-Amino-6-methoxypyridin-3-yl)methanol CAS No. 59237-51-3

(5-Amino-6-methoxypyridin-3-yl)methanol

Cat. No.: B3054266
CAS No.: 59237-51-3
M. Wt: 154.17
InChI Key: SPVLIPFSKIVWOP-UHFFFAOYSA-N
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Description

(5-Amino-6-methoxypyridin-3-yl)methanol is a pyridine derivative characterized by a methanol group (-CH₂OH) at the 3-position, an amino group (-NH₂) at the 5-position, and a methoxy group (-OCH₃) at the 6-position of the pyridine ring. Its molecular formula is C₇H₉N₂O₂, with a molecular weight of 153.16 g/mol (CAS: EN300-126812) . The compound’s structure combines hydrophilic (amino, methanol) and hydrophobic (methoxy) moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(5-amino-6-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLIPFSKIVWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291449
Record name 5-Amino-6-methoxy-3-pyridinemethanol
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Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59237-51-3
Record name 5-Amino-6-methoxy-3-pyridinemethanol
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Record name 5-Amino-6-methoxy-3-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-6-methoxypyridin-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-6-methoxypyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Functional Group Introduction: The amino group is introduced at the 5-position through nitration followed by reduction.

    Methoxy Group Introduction: The methoxy group is introduced at the 6-position via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Hydroxymethyl Group Introduction: The hydroxymethyl group at the 3-position is introduced through a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for (5-Amino-6-methoxypyridin-3-yl)methanol may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-6-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Conversion of hydroxymethyl to carboxyl group.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Replacement of methoxy group with other nucleophiles.

Scientific Research Applications

(5-Amino-6-methoxypyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and methoxy groups contribute to its binding affinity and specificity towards enzymes or receptors. The hydroxymethyl group may participate in hydrogen bonding, enhancing its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound is compared below with analogs from the Catalog of Pyridine Compounds (2017) and other sources. Structural variations in substituent type, position, and electronic effects significantly influence physicochemical properties and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(5-Amino-6-methoxypyridin-3-yl)methanol -NH₂ (5), -OCH₃ (6), -CH₂OH (3) C₇H₉N₂O₂ 153.16 Intermediate for bioactive molecules
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol -Cl (3,6), -OCH₃ (5), -CH₂OH (2) C₇H₇Cl₂NO₂ 224.05 Higher hydrophobicity; agrochemical uses
(5-Chloro-2-methoxypyridin-3-yl)methanol -Cl (5), -OCH₃ (2), -CH₂OH (3) C₇H₈ClNO₂ 173.60 Potential antiviral agent
(6-Methoxypyridin-2-yl)-methanol -OCH₃ (6), -CH₂OH (2) C₇H₉NO₂ 139.15 Solubility in polar solvents
(5,6-Dimethoxypyridin-3-yl)methanol -OCH₃ (5,6), -CH₂OH (3) C₈H₁₁NO₃ 169.18 Enhanced electron-donating capacity

Key Observations:

Substituent Position and Reactivity: The amino group at the 5-position in (5-Amino-6-methoxypyridin-3-yl)methanol increases nucleophilicity compared to halogenated analogs (e.g., 5-chloro derivatives), enabling reactions like acylation or Suzuki coupling .

Hydrophobicity: Chlorinated derivatives (e.g., (3,6-Dichloro-5-methoxypyridin-2-yl)methanol) exhibit lower solubility in aqueous media, favoring applications in lipid-rich environments .

Biological Activity

(5-Amino-6-methoxypyridin-3-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (5-Amino-6-methoxypyridin-3-yl)methanol features a pyridine ring with an amino group and a methoxy group. Its molecular formula is C8_8H10_10N2_2O2_2, and it has a molecular weight of approximately 166.18 g/mol. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.

Research indicates that (5-Amino-6-methoxypyridin-3-yl)methanol exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of several enzymes involved in metabolic pathways. For instance, it may inhibit monoacylglycerol lipase (MAGL), which plays a role in the degradation of endocannabinoids, potentially leading to therapeutic effects in pain management and cancer treatment.
  • Binding Affinity : Molecular docking studies suggest that (5-Amino-6-methoxypyridin-3-yl)methanol can bind effectively to proteins associated with disease mechanisms, indicating its potential as a therapeutic agent.
  • AMPK Activation : Similar compounds have been identified as activators of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and has implications in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (5-Amino-6-methoxypyridin-3-yl)methanol and its analogs:

Compound NameActivity TypeEC50 ValueReference
(5-Amino-6-methoxypyridin-3-yl)methanolMAGL InhibitionNot specified
ASP4132 (related compound)AMPK Activation0.019 µM
8-cyclopropyl-3-(hydroxymethyl)-...PDE5 Inhibition20 nM

Case Studies

Several studies have explored the biological activities of (5-Amino-6-methoxypyridin-3-yl)methanol and related compounds:

  • Cancer Research : A study indicated that derivatives of methoxypyridine could enhance metabolic stability and efficacy in cancer models, suggesting a pathway for developing new cancer therapies based on this scaffold .
  • Pain Management : Research into MAGL inhibitors has highlighted the potential for compounds like (5-Amino-6-methoxypyridin-3-yl)methanol to modulate pain pathways by increasing endocannabinoid levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-6-methoxypyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Amino-6-methoxypyridin-3-yl)methanol

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